An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-methylcyclobutanecarbonitrile
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-methylcyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-hydroxy-3-methylcyclobutanecarbonitrile. The information is intended to support research and development activities in medicinal chemistry and related fields where cyclobutane scaffolds are of increasing interest.
Chemical Properties
3-Hydroxy-3-methylcyclobutanecarbonitrile is a substituted cyclobutane derivative featuring both a hydroxyl and a nitrile functional group. These functionalities impart specific chemical characteristics relevant to its potential applications in organic synthesis and drug design.
Structure and Identification
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IUPAC Name: 3-hydroxy-3-methylcyclobutane-1-carbonitrile[1]
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CAS Number: 4844-51-3[1]
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Molecular Formula: C₆H₉NO[1]
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Molecular Weight: 111.14 g/mol [1]
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Canonical SMILES: CC1(CC(C1)C#N)O[1]
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InChIKey: LBPNLHIIJCTWAT-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxy-3-methylcyclobutanecarbonitrile is presented in Table 1. These computed values provide an initial assessment of the molecule's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 111.14 g/mol | PubChem[1] |
| XLogP3 | -0.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed) |
| Exact Mass | 111.068413911 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 44 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 8 | PubChem (Computed) |
| Complexity | 138 | PubChem (Computed)[1] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile involves the nucleophilic addition of a cyanide source to a suitable ketone precursor, followed by any necessary deprotection steps. A potential synthetic workflow is outlined below.
Caption: Proposed synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile.
Experimental Protocols (Hypothetical)
This reaction involves the addition of trimethylsilyl cyanide (TMSCN) to 3-methylcyclobutanone. TMSCN is a safer alternative to hydrogen cyanide and is widely used for the formation of cyanohydrins.[2][3] The reaction is typically catalyzed by a Lewis acid or a suitable activating agent.
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Materials: 3-methylcyclobutanone, trimethylsilyl cyanide (TMSCN), N-methylmorpholine N-oxide (NMO) or another suitable catalyst, anhydrous solvent (e.g., dichloromethane).
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Procedure:
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To a stirred solution of 3-methylcyclobutanone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., NMO).[4]
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add trimethylsilyl cyanide dropwise to the cooled mixture.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.
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The trimethylsilyl (TMS) protecting group can be removed under mild acidic or fluoride-based conditions to yield the final product.
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Materials: Crude 3-methyl-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile, deprotection reagent (e.g., tetrabutylammonium fluoride (TBAF) in THF, or aqueous HCl).
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Procedure (using TBAF):
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Dissolve the crude silyl ether in tetrahydrofuran (THF).
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Add a solution of TBAF (1M in THF) dropwise at 0 °C.
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Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification
The crude 3-hydroxy-3-methylcyclobutanecarbonitrile can be purified by flash column chromatography on silica gel.[5] The choice of eluent would be determined by the polarity of the compound, likely a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Spectral Data (Predicted)
While experimental spectra for 3-hydroxy-3-methylcyclobutanecarbonitrile are not available in the searched literature, the expected spectral features can be predicted based on its structure and the known spectroscopic properties of its functional groups.
¹H and ¹³C NMR Spectroscopy
A reference to a ¹³C NMR spectrum is available on PubChem, though the data itself is not directly provided.[1] The predicted NMR data is crucial for structural confirmation.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~1.3 | s | 3H | -CH₃ |
| Protons | ~2.0-2.5 | m | 4H | -CH₂- (cyclobutane ring) |
| Proton | ~2.8-3.2 | m | 1H | -CH-CN (cyclobutane ring) |
| Proton | Variable (broad) | s | 1H | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbon | ~25 | -CH₃ |
| Carbon | ~30-40 | -CH-CN |
| Carbon | ~40-50 | -CH₂- (cyclobutane ring) |
| Carbon | ~70 | -C-OH |
| Carbon | ~120 | -CN |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and nitrile functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Broad |
| C-H (alkane) | 3000-2850 | Medium to strong |
| C≡N (nitrile) | 2260-2220 | Sharp, medium intensity |
| C-O (alcohol) | 1260-1000 | Strong |
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 111. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.
Reactivity and Potential Applications
The presence of both a hydroxyl and a nitrile group allows for a range of chemical transformations. The hydroxyl group can be a site for esterification, etherification, or oxidation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications.
Cyclobutane-containing molecules are of significant interest in medicinal chemistry as they can serve as rigid scaffolds to orient pharmacophoric groups in a specific three-dimensional arrangement.[6][7] The unique puckered structure of the cyclobutane ring can lead to improved metabolic stability and binding affinity.[6] While no specific biological activities for 3-hydroxy-3-methylcyclobutanecarbonitrile have been reported, hydroxynitriles, in general, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8]
Logical Relationships in Analysis
The structural elucidation of 3-hydroxy-3-methylcyclobutanecarbonitrile relies on the combined interpretation of various spectroscopic data. The logical flow of this analysis is depicted below.
Caption: Analytical workflow for structural confirmation.
Conclusion
3-Hydroxy-3-methylcyclobutanecarbonitrile is a molecule with potential for further exploration in synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and expected analytical characteristics. Further experimental work is required to validate the proposed synthesis and to fully characterize the compound and explore its biological potential.
References
- 1. 3-Hydroxy-3-methylcyclobutanecarbonitrile | C6H9NO | CID 12031310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 5. EP3947336A1 - Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof - Google Patents [patents.google.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. pubs.acs.org [pubs.acs.org]
